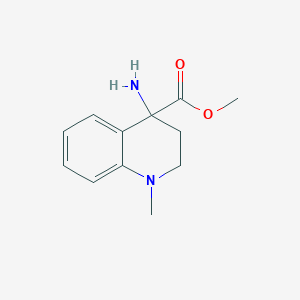

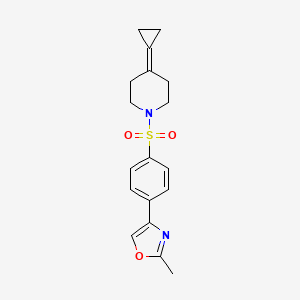

![molecular formula C17H29N3O2 B3018293 N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide CAS No. 1385283-51-1](/img/structure/B3018293.png)

N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide is a synthetic molecule that may be designed for specific biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and potential biological activities, which can be used to infer the properties of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds often involves the reaction of an appropriate acid with an amine. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of this compound by using the corresponding acid and amine precursors.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using spectroscopic techniques such as HNMR and LC-MS, as well as by X-ray crystallography . These techniques can reveal the presence of functional groups, the overall geometry of the molecule, and intermolecular interactions such as hydrogen bonds, which are crucial for the biological activity of the compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide led to a Beckmann-type rearrangement, resulting in the formation of unexpected products . This suggests that the compound may also undergo similar rearrangements or reactions under certain conditions, which could be useful in further derivatization or in understanding its stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For example, the presence of hydroxyl groups can increase solubility in polar solvents, while the presence of bulky groups can affect the melting point . These properties are important for the practical handling of the compound and its formulation for biological studies.

Relevant Case Studies

Although the provided papers do not discuss case studies directly related to this compound, they do present case studies on similar compounds. For instance, one compound exhibited anticonvulsant activity and was found to inhibit voltage-gated sodium currents and enhance the GABA effect . Another compound was identified as a potent inhibitor of aminopeptidase N and showed anti-angiogenic activity . These studies suggest that the compound could also be evaluated for similar biological activities.

科学的研究の応用

1. Chemoselective Acetylation of Amino Groups

A study by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, highlights a method that could be analogous to modifying or synthesizing derivatives of the compound for specific research applications (Magadum & Yadav, 2018).

2. Synthesis and Antimicrobial Evaluation

Research by Darwish et al. (2014) explored the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, which demonstrates the potential of such compounds in antimicrobial applications. This study may provide a foundation for exploring the antimicrobial properties of N-(1-Cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-YL)amino]acetamide (Darwish et al., 2014).

3. Synthesis and Muscarinic Agonist Activity

The synthesis and evaluation of substituted N-(silatran-1-ylmethyl)acetamides for muscarinic agonist activity, as researched by Pukhalskaya et al. (2010), might indicate the relevance of structural analogs of the compound for neurological research or therapeutic applications (Pukhalskaya et al., 2010).

4. Synthesis and Characterization for Antioxidant Activity

Ikram et al. (2015) studied the synthesis and characterization of transition metal complexes with novel amino acid bearing Schiff base ligand, assessing their antioxidant and xanthine oxidase inhibitory activities. This approach could be adapted to study the biochemical and pharmacological properties of this compound (Ikram et al., 2015).

特性

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[(2-cyclohexyl-1-hydroxypropan-2-yl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O2/c1-16(11-18,14-8-9-14)20-15(22)10-19-17(2,12-21)13-6-4-3-5-7-13/h13-14,19,21H,3-10,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJKMXJNEJDHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1CCCCC1)NCC(=O)NC(C)(C#N)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl(methoxy)[1-(2-methyl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B3018211.png)

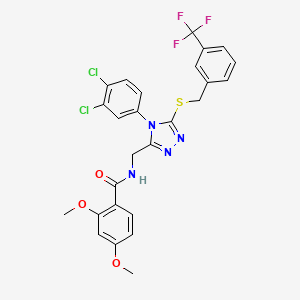

![7-(4-((3-fluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3018212.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid](/img/structure/B3018213.png)

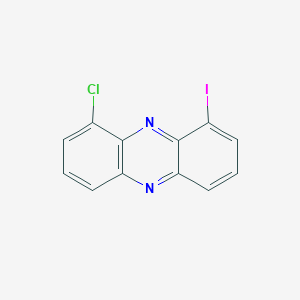

![8-bromo-3-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3018215.png)

![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3018222.png)

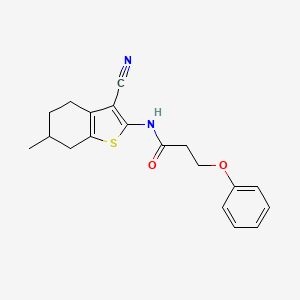

![3-methyl-5-oxo-N-[4-(trifluoromethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3018226.png)